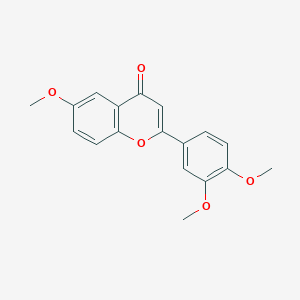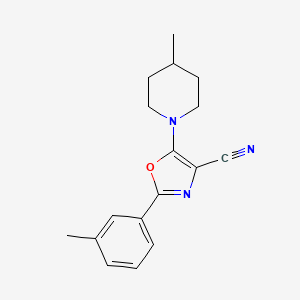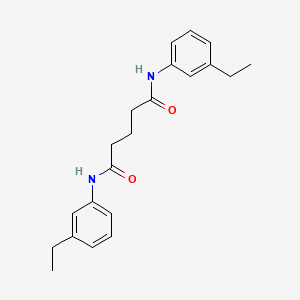
N,N'-bis(3-ethylphenyl)pentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(3-ethylphenyl)pentanediamide, commonly known as BEPD, is a compound that has been widely used in scientific research. This compound belongs to the class of amides and has been found to have various biochemical and physiological effects. BEPD has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of BEPD involves its binding to the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes. The binding of BEPD to the sigma-1 receptor leads to the modulation of various signaling pathways, including the regulation of ion channels and the modulation of neurotransmitter release. This, in turn, leads to the observed biochemical and physiological effects of BEPD.
Biochemical and Physiological Effects:
BEPD has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antinociceptive and antidepressant-like effects in animal models. Additionally, BEPD has been found to exhibit neuroprotective effects in vitro. BEPD has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One of the advantages of using BEPD in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the physiological processes that are regulated by the sigma-1 receptor. Additionally, BEPD has been found to be relatively stable under physiological conditions, making it a useful tool for in vitro studies. One of the limitations of using BEPD in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of BEPD. One of these is the development of more efficient synthesis methods for BEPD. Additionally, further studies are needed to elucidate the precise mechanism of action of BEPD and its binding to the sigma-1 receptor. Further studies are also needed to investigate the potential therapeutic applications of BEPD, particularly in the treatment of pain and depression. Finally, the development of more soluble forms of BEPD could expand its potential use in in vivo studies.
Conclusion:
BEPD is a compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BEPD has been found to exhibit various biochemical and physiological effects, and its potential therapeutic applications warrant further investigation.
合成法
The synthesis of BEPD involves the reaction of 3-ethylbenzoic acid with pentanediamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain pure BEPD.
科学的研究の応用
BEPD has been used in various scientific research applications. It has been found to act as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and modulation of neurotransmitter release. BEPD has also been found to exhibit antinociceptive and antidepressant-like effects in animal models. Additionally, BEPD has been used as a chiral auxiliary in asymmetric synthesis.
特性
IUPAC Name |
N,N'-bis(3-ethylphenyl)pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-16-8-5-10-18(14-16)22-20(24)12-7-13-21(25)23-19-11-6-9-17(4-2)15-19/h5-6,8-11,14-15H,3-4,7,12-13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUCRKFUDKFKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-ethylphenyl)pentanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)
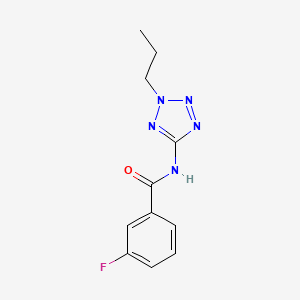
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)
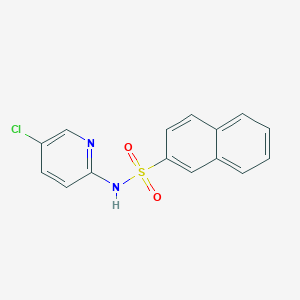
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)
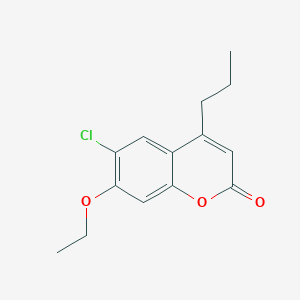
![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)
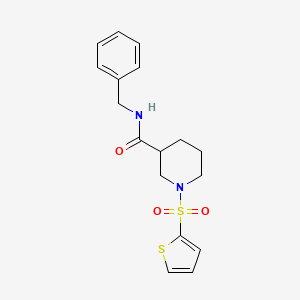
![ethyl 9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5722584.png)
